
Ethyl ethyl(4-methylphenyl)arsinite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ethyl(4-methylphenyl)arsinite is an organoarsenic compound that features an ethyl group and a 4-methylphenyl group bonded to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
Ethyl ethyl(4-methylphenyl)arsinite can be synthesized through several methods. One common approach involves the reaction of ethyl(4-methylphenyl)arsine with ethyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl ethyl(4-methylphenyl)arsinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: The ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Elemental arsenic and simpler organoarsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
科学的研究の応用
Ethyl ethyl(4-methylphenyl)arsinite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism by which ethyl ethyl(4-methylphenyl)arsinite exerts its effects involves interactions with cellular components and enzymes. The compound can bind to proteins and other biomolecules, affecting their function and activity. It may also interfere with cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl(4-methylphenyl)arsine: A precursor in the synthesis of ethyl ethyl(4-methylphenyl)arsinite.
Methyl(4-methylphenyl)arsine: Similar structure but with a methyl group instead of an ethyl group.
Phenylarsine oxide: Another organoarsenic compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl and 4-methylphenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
81906-18-5 |
|---|---|
分子式 |
C11H17AsO |
分子量 |
240.17 g/mol |
IUPAC名 |
ethoxy-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C11H17AsO/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChIキー |
KFQFDXVPJKETIU-UHFFFAOYSA-N |
正規SMILES |
CCO[As](CC)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



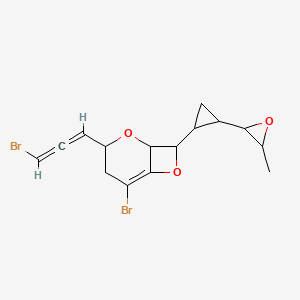
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
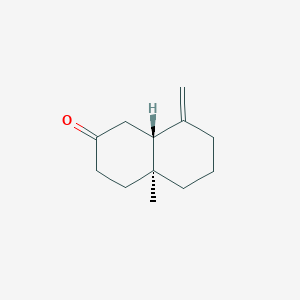
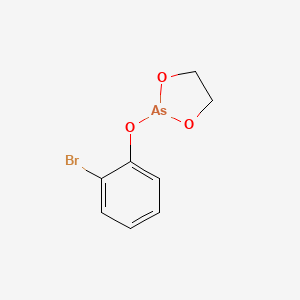

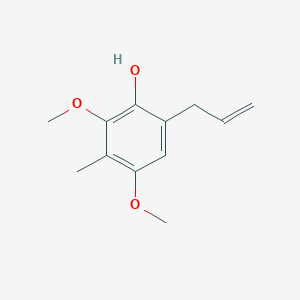
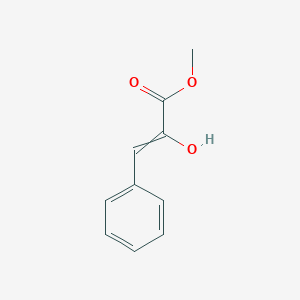

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
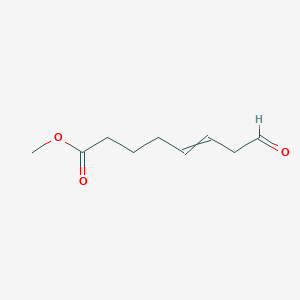
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

